Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2-Fluoro-6-methylphenyl acetate (CAS 443-34-5) .
CAS: 443-34-5 | Formula: C
HFO | Mol. Weight: 168.17 g/mol
Executive Summary & Chemical Identity
2-Fluoro-6-methylphenyl acetate is the ester derivative of 2-fluoro-6-methylphenol. In medicinal chemistry and organic synthesis, it serves primarily as a stabilized precursor and a regiochemical blocking agent .
Critical Distinction: Researchers must distinguish this compound from Methyl 2-(2-fluoro-6-methylphenyl)acetate. The target compound (CAS 443-34-5) is an ester of a phenol (Ar-OAc), whereas the latter is a methyl ester of a phenylacetic acid (Ar-CH
-COOMe). Confusing these two is a common error in database searching due to nomenclature similarities.
Chemical Structure & Properties
The molecule features a benzene ring substituted with an acetate group, a fluorine atom at the ortho position (2-position), and a methyl group at the other ortho position (6-position). This 2,6-disubstitution pattern creates a sterically crowded environment around the ester linkage, influencing its hydrolysis rates and reactivity.
The synthesis of 2-Fluoro-6-methylphenyl acetate is typically achieved via the acetylation of 2-fluoro-6-methylphenol. Due to the steric hindrance provided by the 2-fluoro and 6-methyl groups, standard acetylation conditions (acetic anhydride) are often accelerated with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).
Protocol: Acetylation of 2-Fluoro-6-methylphenol
Objective: Synthesis of CAS 443-34-5 from parent phenol.
Reagents:
2-Fluoro-6-methylphenol (1.0 equiv)
Acetic Anhydride (1.2 equiv)
Triethylamine (1.5 equiv) or Pyridine (solvent/base)
DMAP (0.05 equiv - Catalyst)
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-fluoro-6-methylphenol in anhydrous DCM (0.5 M concentration).
Base Addition: Add Triethylamine (Et
N) followed by the catalytic amount of DMAP. Cool the solution to 0 °C using an ice bath.
Acetylation: Dropwise add Acetic Anhydride over 15 minutes. The exotherm should be controlled.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO
, 10% EtOAc/Hexanes). The phenol spot (lower R) should disappear, replaced by the acetate (higher R).
Work-up: Quench with saturated NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Cl solution. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove amine), saturated NaHCO, and brine.
Purification: Dry over Na
SO, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]
Workflow Visualization
The following diagram illustrates the synthesis and potential downstream hydrolysis.
Figure 1: Synthetic cycle showing the acetylation of the phenol to the acetate and the reversible hydrolysis pathway.
Applications in Drug Discovery & Synthesis
The utility of CAS 443-34-5 extends beyond being a simple derivative. It is a strategic intermediate in the design of bioactive scaffolds.
Phenol Protection & Purification
The 2-fluoro-6-methyl phenol motif is prone to oxidation (forming quinones) and can be difficult to handle as a free phenol.
Purification: The acetate ester is often more lipophilic and crystallizable than the free phenol, allowing for easier purification of the "2-F-6-Me" core during multi-step synthesis.
Storage: The acetate protects the phenolic oxygen from air oxidation, serving as a "shelf-stable" equivalent of the phenol.
Fries Rearrangement Substrate
A classic application of phenol acetates is the Fries Rearrangement . Treatment of CAS 443-34-5 with a Lewis acid (e.g., AlCl
) can migrate the acetyl group to the para position (since both ortho positions are blocked by F and Me).
Significance: This generates a highly functionalized aromatic ketone core useful for building kinase inhibitors where the ketone serves as a handle for further heterocycle formation.
Electronic & Steric Modulation
In medicinal chemistry, the "2-fluoro-6-methyl" substitution pattern is a privileged motif.
Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the 2-position and electronically deactivates the ring.
Conformational Lock: The 6-methyl group provides steric bulk that can force the phenyl ring into an orthogonal conformation relative to the rest of the drug molecule (atropisomerism potential).
Releases Acetic Acid and 2-Fluoro-6-methylphenol in moist air/tissue.
Store under inert gas (Ar/N).
Skin Contact
Phenolic component is corrosive and can cause chemical burns.
Wear nitrile gloves and lab coat.
Inhalation
Vapor may cause respiratory irritation.
Handle only in a fume hood.
Self-Validating Safety Check:
Before scaling up, perform a small-scale hydrolysis test: Mix a drop of the acetate with 1M NaOH. Acidify and check for the characteristic phenolic odor (medicinal/tarry) to confirm the presence of the active phenol and the lability of the ester.
References
PubChem. 2-Fluoro-6-methylphenyl acetate (Compound). National Library of Medicine. [Link]
Organic Syntheses. General Procedure for Acetylation of Hindered Phenols. Org. Synth. Coll. Vol. 3, p. 452. [Link]
Synthesis of 2-fluoro-6-methylphenyl acetate from 2-fluoro-6-methylphenol
Executive Summary This Application Note details the optimized protocol for the acetylation of 2-fluoro-6-methylphenol , a sterically hindered and electronically modified phenol. While simple phenols acetylate readily, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized protocol for the acetylation of 2-fluoro-6-methylphenol , a sterically hindered and electronically modified phenol. While simple phenols acetylate readily, the 2,6-disubstitution pattern in this substrate introduces significant steric strain ("ortho-effect") that impedes nucleophilic attack. Furthermore, the electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the hydroxyl group.
To overcome these kinetic barriers, this guide presents a DMAP-catalyzed esterification using acetic anhydride. This method is selected for its high atom economy, operational simplicity, and ability to drive the reaction to completion under mild conditions. A secondary protocol using acetyl chloride is provided for rapid, small-scale synthesis.
Scientific Background & Strategy
Structural Analysis
The substrate, 2-fluoro-6-methylphenol, presents two distinct challenges to functionalization:
Steric Shielding: The hydroxyl group is flanked by a methyl group (
) and a fluorine atom (). This creates a "pocket" that hinders the approach of bulky electrophiles.
Electronic Deactivation: The fluorine atom exerts a strong inductive electron-withdrawing effect (
), increasing the acidity of the phenol ( lower than unsubstituted phenol) but stabilizing the phenoxide, thereby making it a weaker nucleophile.
Mechanistic Strategy (DMAP Catalysis)
Standard acetylation (acetic anhydride + heat) is often too slow for 2,6-disubstituted phenols. We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.
The Catalytic Cycle:
DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion .
This intermediate is far more electrophilic than the anhydride itself.
The hindered phenol attacks this intermediate rapidly.
DMAP is regenerated.
Reaction Scheme & Mechanism
Figure 1: The DMAP-catalyzed acetylation cycle. The formation of the N-acetylpyridinium species overcomes the steric barrier of the 2,6-disubstituted phenol.
Pyridinium Chloride (Water Soluble). This removes the solvent/base.
Base Wash: Wash with saturated
(20 mL).
Mechanism:[4][5][6][7] Neutralizes any residual acetic acid. Watch for
evolution (bubbling).
Drying: Wash with brine, dry over anhydrous
or , filter, and concentrate under reduced pressure (Rotavap).
Final Polish: If the compound is not sufficiently pure (check NMR), purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or Kugelrohr distillation.
Characterization & Expected Data
Physical State: Colorless to pale yellow oil (or low melting solid).
C NMR: Look for the Carbonyl carbon (~169 ppm) and the splitting of aromatic carbons due to C-F coupling ().
IR (ATR):
Strong C=O stretch at ~1760-1770 cm
(Phenolic esters appear at higher wavenumbers than aliphatic esters).
Absence of broad O-H stretch at 3200-3500 cm
.
Safety & Hazards
2-Fluoro-6-methylphenol: Causes skin irritation and serious eye damage.[3] Handle with gloves and goggles.
Acetic Anhydride: Flammable, corrosive, lachrymator. Causes severe burns. Reacts violently with water.
Pyridine: Flammable, noxious odor, affects male fertility. Use ONLY in a fume hood.
HF Generation: While this reaction does not deliberately generate HF, the combustion or strong acid treatment of fluorinated compounds can release HF.
Troubleshooting
Issue
Possible Cause
Solution
Low Conversion
Steric hindrance too high.
Increase DMAP to 10 mol%. Increase temp to 40°C.
Pyridine Smell in Product
Incomplete acid wash.
Repeat 1M HCl wash. Ensure pH of aqueous layer is < 2.
New Spot on TLC
O-C-acylation (Fries rearrangement).
Avoid excessive heat (>60°C) or Lewis acids.
References
Steglich Esterification (DMAP Catalysis)
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.
Acetylation of Phenols (General Protocols)
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Substrate Data (2-Fluoro-6-methylphenol)
PubChem Compound Summary for CID 12634795.
Green Chemistry Alternatives (Solvent-Free)
Anbu, N., et al. (2019). Acetylation of Alcohols, Amines, Phenols, and Thiols under Catalyst and Solvent-Free Conditions. Molecules.
Using 2-fluoro-6-methylphenyl acetate as a building block in organic synthesis
Application Note: 2-Fluoro-6-methylphenyl Acetate as a Tunable Scaffold in Medicinal Chemistry Executive Summary & Strategic Rationale In the landscape of modern drug discovery, 2-fluoro-6-methylphenyl acetate serves a d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Fluoro-6-methylphenyl Acetate as a Tunable Scaffold in Medicinal Chemistry
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, 2-fluoro-6-methylphenyl acetate serves a dual role: it is both a robust, oxidation-resistant storage form of the volatile 2-fluoro-6-methylphenol and a regiocontrol scaffold for electrophilic aromatic substitution.
While often overlooked as a simple ester, this building block offers unique steric and electronic properties essential for two primary applications:
ProTide & Prodrug Design: The hydrolysis product (2-fluoro-6-methylphenol) possesses a specific pKa and steric profile (2,6-disubstitution) that modulates the metabolic cleavage rate of phosphoramidate prodrugs (e.g., in HCV or nucleotide therapeutic development).
Regioselective Scaffold Extension: The acetate group directs electrophilic attack to the para-position (position 4), allowing for the synthesis of 4-substituted-2-fluoro-6-methyl derivatives without the over-reaction often seen with the free phenol.
This guide details the protocols for unmasking the phenol, utilizing it in phosphoramidate synthesis, and exploiting the acetate for scaffold extension.
Chemical Profile & Reactivity Analysis
Property
Specification
Implication for Synthesis
Structure
2-F, 6-Me substitution on Phenyl Acetate
Steric Shielding: The carbonyl carbon is flanked by F and Me, slowing down hydrolysis compared to unsubstituted phenyl acetate.
Electronic Effect
Fluorine (EWG) at ortho
Acidity Modulation: Increases the acidity of the resulting phenol (pKa ~9.5 vs. 10 for phenol), making it a better leaving group in SNP reactions.
Regiochemistry
Positions 2, 6 blocked
Para-Selectivity: Electrophilic Aromatic Substitution (SEAr) is forced to the 4-position (para to acetate).
Stability
Ester vs. Phenol
Oxidation Resistance: Unlike the free phenol, the acetate does not form quinones upon air exposure.
Objective: To generate high-purity 2-fluoro-6-methylphenol in situ or for isolation, avoiding oxidation.
Context: The free phenol is prone to oxidation. Standard hydrolysis (NaOH/H2O) can lead to colored impurities. A mild, buffered approach is recommended.
Dissolution: Dissolve 2-fluoro-6-methylphenyl acetate in MeOH/THF (0.5 M concentration) under an Argon blanket.
Base Addition: Add finely ground K₂CO₃ at 0°C.
Reaction: Allow to warm to room temperature (23°C). Monitor by TLC (Hexane/EtOAc 8:2). The ester spot (Rf ~0.6) should disappear, yielding the phenol (Rf ~0.4).
Note: Due to the steric bulk of the ortho-methyl group, this hydrolysis is slower than unsubstituted phenyl acetate. Expect 2–4 hours reaction time.
Quench & Workup: Acidify carefully with 1M HCl to pH 4. Extract immediately with Dichloromethane (DCM).
Stabilization: Wash organic layer with 10% Sodium Metabisulfite (to prevent oxidation of the phenol). Dry over Na₂SO₄ and concentrate.
Yield Expectation: >95% Colorless Oil.
Protocol B: Phosphoramidate (ProTide) Synthesis
Objective: To use the unmasked phenol as a "tuned" leaving group in the synthesis of nucleotide prodrugs (analogous to the chemistry used in Sofosbuvir development).
Mechanism: The 2-fluoro-6-methylphenoxy moiety serves as a leaving group at the phosphorus center. The specific steric bulk (Methyl) and electron withdrawal (Fluorine) tune the hydrolysis rate inside the cell, balancing stability in plasma with activation in the liver.
Visual Workflow (Graphviz)
Figure 1: Convergent synthesis of Phosphoramidate Prodrugs using the 2-fluoro-6-methylphenol scaffold.
Experimental Protocol:
Formation of Phosphorodichloridate:
Charge POCl₃ (1.0 equiv) in dry DCM at -78°C.
Add 2-fluoro-6-methylphenol (1.0 equiv) and Et₃N (1.0 equiv) dropwise.
Critical: The 2,6-substitution prevents over-reaction (formation of bis-phenoxy species), a common issue with simple phenols.
Objective: To synthesize 4'-hydroxy-3'-fluoro-5'-methylacetophenone .
Context: Direct acetylation of the phenol often yields mixtures. Using the acetate in a Fries rearrangement forces the acetyl group to the para position (the only open electronic sweet spot), creating a valuable bi-functionalized aromatic core.
Visual Workflow (Graphviz)
Figure 2: Lewis-acid mediated Fries Rearrangement accessing the difficult-to-synthesize 4-position.
Reaction: Heat to 120°C for 2 hours. The mixture will melt and become a viscous dark oil.
Mechanism:[1][2] The Lewis acid coordinates to the ester oxygen, cleaving the acyl bond. The acylium ion re-attacks the ring. Due to sterics at 2 and 6, and the directing effect of the phenoxide-aluminum complex, substitution occurs exclusively at position 4.
Quench: Pour the hot mixture onto crushed ice/HCl.
Isolation: The product precipitates as a solid. Recrystallize from Ethanol.
Utility: The resulting ketone is a gateway to diverse heterocyclic structures (e.g., thiazoles, pyrazoles) retaining the specific Fluorine/Methyl substitution pattern.
References & Grounding
ProTide Chemistry & Leaving Group Tuning:
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
Context: Establishes the rationale for using substituted phenols (like 2-fluoro-6-methylphenol) to tune P-O bond lability.
Sofosbuvir Synthesis & Fluorinated Intermediates:
Clark, J. L., et al. (2005).[3] "Design, Synthesis, and Antiviral Activity of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry. Link
Context: Describes the nucleoside core that these phenols are coupled to.
Fries Rearrangement on Hindered Esters:
Martin, R. (2011). "Aromatic C-H Functionalization via Fries Rearrangement." Organic Preparations and Procedures International. Link
Context: Validates the protocol for converting phenyl acetates to hydroxy-acetophenones.
Compound Data (Grounding):
PubChem CID 45933691 (2-Fluoro-6-methylphenyl acetate). Link
PubChem CID 12634795 (2-Fluoro-6-methylphenol). Link
Overcoming steric hindrance in 2-fluoro-6-methylphenol acetylation
Ticket ID: #ACET-2F6M-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Ortho-Effect" Challenge You are likely encountering low conversion rates or long reaction times. This is no...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ACET-2F6M-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering low conversion rates or long reaction times. This is not a user error; it is a structural inevitability of your substrate.
2-Fluoro-6-methylphenol presents a "Steric-Electronic Double Whammy":
Steric Hindrance: The ortho-methyl group physically blocks the approach of the acetylating agent to the hydroxyl oxygen.
Electronic Deactivation: The ortho-fluorine atom, while small, is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the oxygen, reducing its nucleophilicity (making it a poorer attacker).
Standard protocols (Acetic Anhydride/Pyridine) often fail here. This guide provides the High-Performance Protocols required to force this reaction to completion.
Module 1: The Gold Standard Protocol (DMAP Catalysis)
This is the primary recommendation. It utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to bypass the kinetic barrier.
The Mechanism (Why it works)
DMAP attacks the acetic anhydride to form an N-acylpyridinium ion . This intermediate is exponentially more electrophilic than acetic anhydride itself and is less sensitive to the steric crowding of your phenol.
Experimental Protocol
Reagents:
Substrate: 2-Fluoro-6-methylphenol (1.0 equiv)
Acylating Agent: Acetic Anhydride (
) (1.5 - 2.0 equiv)
Base: Triethylamine (
) (2.0 equiv) - Acts as an acid scavenger.
Catalyst: DMAP (0.05 - 0.1 equiv / 5-10 mol%)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
Dissolution: Dissolve the phenol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar).
Base Addition: Add
(2.0 eq) followed by DMAP (0.1 eq). Stir for 5 minutes.
Acylation: Add
(1.5 eq) dropwise at .
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.
Checkpoint: Monitor by TLC.[1] If starting material (SM) persists after 6 hours, do not add more
. Proceed to Module 2 .
Quench: Add Methanol (excess) to consume unreacted anhydride. Stir for 15 mins.
Module 2: The "Nuclear" Option (Acetyl Chloride)
If Module 1 yields <80% conversion, switch to Acetyl Chloride (AcCl). AcCl is smaller and more reactive than
.
Reagents:
Substrate: 1.0 equiv
Reagent: Acetyl Chloride (1.5 equiv)
Base: Pyridine (excess, acts as solvent and base) OR
in DCM.
Critical Additive: DMAP (0.1 equiv) is still recommended here.
Reflux: If RT stirring is insufficient, heat to reflux (
) for 2 hours.
Module 3: Visualizing the Logic (Troubleshooting Workflow)
The following diagram illustrates the decision-making process for optimizing this specific reaction.
Caption: Decision tree for escalating reaction conditions based on steric resistance.
Module 4: Purification (The "Alkaline Wash")
Because the starting material (phenol) and the product (ester) have vastly different pKa values, you can use chemical washing to purify the product without column chromatography.
Wash 2:10% NaOH (Cold). Crucial Step. This deprotonates unreacted phenol into the water-soluble phenolate.
Warning: Do this quickly and with cold NaOH to avoid hydrolyzing your new ester.
Wash 3: Brine (to dry the organic layer).
Dry over
and concentrate.
Frequently Asked Questions (FAQ)
Q1: Why not use Lewis Acids like
?
A: While strong Lewis acids catalyze acetylation, they also catalyze the Fries Rearrangement and Friedel-Crafts Acylation . With a 2,6-substituted phenol, you risk C-acylation at the para position rather than O-acylation. Stick to nucleophilic catalysis (DMAP) to ensure O-selectivity.
Q2: My reaction turned dark brown/black. Is it ruined?
A: Not necessarily. Phenols are prone to oxidation (forming quinones) in the presence of air and base, leading to dark colors. This is often a trace impurity. Proceed with the workup; the color often washes out or stays on the silica plug if you column it.
Q3: Can I use microwave irradiation?
A: Yes. If thermal heating fails, microwave irradiation (
, 10-20 mins) using and a catalytic amount of Iodine () is a proven method for highly hindered phenols.
References
Sakakura, A., et al. (2007).[2] DMAP-Catalyzed Acylation of Alcohols and Phenols. Journal of the American Chemical Society. Link
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link
Phukan, P. (2004).[3] Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions. Tetrahedron Letters. Link
Chandra, R., et al. (2025).[4] Acetylation of sterically hindered phenols. ResearchGate. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 2-fluoro-6-methylphenyl acetate from unreacted 2-fluoro-6-methylphenol.
Ticket ID: CHEM-SEP-2F6M-001
Support Tier: Level 3 (Senior Application Scientist)
Diagnostic & Strategy Overview
Welcome to the Technical Support Center. You are likely encountering difficulty separating your target ester (2-fluoro-6-methylphenyl acetate ) from the starting material (2-fluoro-6-methylphenol ).
The Core Challenge:
This is not a standard phenol acetylation. The 2-fluoro and 6-methyl substituents create significant steric hindrance around the hydroxyl group.
Synthesis Difficulty: The reaction rate is slower than unsubstituted phenol, often leaving unreacted starting material.
Separation Nuance: While phenols are acidic, the 2-fluoro substituent increases acidity (inductive effect), while the 6-methyl group provides steric shielding.
Your Resolution Path:
We recommend a Chemical Extraction (Acid/Base Wash) as the primary method. It is scalable and exploits the pKa difference between the phenol (
) and the neutral ester. Column chromatography should be reserved for polishing high-purity samples ().
Primary Protocol: The "Cold Wash" Extraction
This method uses the acidity of the unreacted phenol to move it into the aqueous phase as a water-soluble phenoxide salt, leaving the ester in the organic phase.
Critical Parameters
Parameter
Setting
Reason
Solvent
Ethyl Acetate (EtOAc) or DCM
Dissolves ester; immiscible with water.
Base
10% NaOH (Cold) or 1M
Deprotonates phenol. Must be cold to prevent ester hydrolysis.
Temperature
CRITICAL: 2,6-disubstituted esters are stable, but heat + base will hydrolyze them back to phenol.
Additives
Brine (Sat. NaCl)
Prevents emulsions common with fluorinated aromatics.
Step-by-Step Methodology
Quench: If the reaction is fresh, quench excess acetic anhydride with ice-water. Stir for 15 minutes.
Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate . (Target concentration: ~0.1 M).
Add ice-cold 1M NaOH (or 10% w/v). Use a 1:1 volume ratio relative to the organic phase.
Technique: Shake vigorously for 30 seconds. Vent frequently.
Validation: Check the pH of the aqueous layer.[3] It must be
to ensure the phenol is fully deprotonated ().
Separation: Drain the aqueous layer (contains the impurity).
Neutralization: Wash the organic layer once with 1M HCl (to remove pyridine/amine bases if used) and once with Brine .
Drying: Dry over Anhydrous
, filter, and concentrate.
Decision Logic: Extraction Workflow
Figure 1: Logical workflow for the chemical separation of phenols from neutral esters.
Secondary Protocol: Chromatographic Polish
If the chemical wash is insufficient (e.g., trace phenol remains), use Flash Column Chromatography.
Stationary Phase: Silica Gel 60 (
).
TLC Data & Rf Values
Note: Values are approximate for a Hexane:Ethyl Acetate (9:1) system.
Compound
Rf Value
Visual Appearance (UV 254nm)
Polarity Note
2-Fluoro-6-methylphenyl acetate
0.65 - 0.75
Dark Spot
Less Polar (Travels further)
2-Fluoro-6-methylphenol
0.30 - 0.40
Dark Spot (Trails)
More Polar (H-bonding)
Troubleshooting Overlap:
If spots overlap, the solvent is too polar.
Correction: Switch to Hexane:EtOAc (95:5) or 100% Toluene . Toluene is excellent for separating aromatic esters from phenols due to
interactions.
Prevention: Reaction Optimization
The best way to solve a separation problem is to drive the reaction to completion.
The Steric Issue: The 2,6-disubstitution pattern blocks the nucleophilic attack on the acetic anhydride.
The Solution: Use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst.
Mechanism: DMAP attacks the anhydride first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is less sensitive to the steric bulk of the phenol than the anhydride itself [1].
Frequently Asked Questions (FAQs)
Q1: I washed with NaOH, but my yield dropped significantly. Did I hydrolyze my ester?
Diagnosis: Likely, yes, if the wash was warm or prolonged.
Explanation: While 2,6-disubstituted esters are sterically protected against hydrolysis compared to unsubstituted esters [2], they are not immune.
Fix: Use 1M Sodium Carbonate (
) instead of NaOH. It has a lower pH (~11) which is sufficient to deprotonate the phenol (pKa ~9) but much gentler on the ester. Alternatively, ensure the NaOH wash is done on ice and contact time is under 60 seconds.
Q2: I have a stubborn emulsion during the extraction.
Cause: Fluorinated aromatic compounds often change the surface tension and density of the organic phase, leading to emulsions.
Fix:
Add solid NaCl to saturate the aqueous layer.
Filter the entire biphasic mixture through a pad of Celite.
If using EtOAc, try switching to DCM (Dichloromethane), which has a higher density difference with water.
Q3: Can I distill the product?
Analysis:
Phenol BP: ~170-180°C (estimated based on o-cresol/fluoro-phenol data).
Ester BP: ~196-200°C [1].
Verdict: The boiling points are too close for simple distillation. You would need a fractional distillation column with high theoretical plates. Chemical extraction is far more efficient for this specific pair.
References
Vogel's Textbook of Practical Organic Chemistry . Preparation of Phenyl Acetate.[1][2][3][4][5] Sciencemadness/PrepChem. Available at: [Link]
MDPI . Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity (Discusses hydrolytic stability of 2,6-disubstituted esters).[6] MDPI. Available at: [Link]
PubChem . 2-Fluoro-6-methylphenol (Physical Properties & Safety).[7] National Institutes of Health. Available at: [Link]
Technical Support Center: Ensuring the Stability of Fluorinated Phenyl Esters During Storage
Welcome to the Technical Support Center for the handling and storage of fluorinated phenyl esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical but sen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the handling and storage of fluorinated phenyl esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical but sensitive reagents. Hydrolytic degradation is a significant concern that can compromise experimental outcomes and the integrity of manufactured products. This resource provides in-depth, experience-driven guidance to help you mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of fluorinated phenyl esters.
Q1: What is the primary cause of degradation for fluorinated phenyl esters during storage?
A1: The primary cause of degradation is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of the corresponding carboxylic acid and fluorinated phenol.[1][2] The presence of even trace amounts of moisture can initiate this process, which can be accelerated by other factors.
Q2: Why are fluorinated phenyl esters particularly susceptible to hydrolysis?
A2: The fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect increases the partial positive charge on the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack by water. This inherent reactivity, while beneficial in many synthetic applications, makes these compounds particularly sensitive to moisture.[3]
Q3: What are the immediate signs that my fluorinated phenyl ester may have degraded?
A3: Visual inspection may not always reveal degradation. However, common signs include a change in the physical state of the material (e.g., a free-flowing powder becoming clumpy or sticky), a noticeable change in color, or the appearance of a crystalline solid in a liquid sample. The most definitive evidence of hydrolysis is obtained through analytical techniques like LC/MS, which will show the appearance of the parent carboxylic acid and fluorinated phenol.[4]
Q4: Can I still use a fluorinated phenyl ester that has partially hydrolyzed?
A4: It is strongly discouraged. The presence of degradation products can lead to inaccurate quantification, altered reaction kinetics, and the formation of unwanted byproducts in your experiments. For applications in drug development and manufacturing, using a degraded reagent can have significant consequences for product quality and safety.
In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to the storage and handling of fluorinated phenyl esters.
Issue 1: Unexpected Hydrolysis in a Newly Opened Container
Symptoms:
LC/MS analysis of a sample from a freshly opened container shows significant levels of the corresponding carboxylic acid and/or fluorinated phenol.
The physical appearance of the compound is altered (e.g., clumping).[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis in a new container.
Issue 2: Gradual Degradation of a Stored Fluorinated Phenyl Ester Over Time
Symptoms:
Initial analysis showed high purity, but subsequent analyses reveal increasing amounts of hydrolysis products.
Inconsistent results are observed in experiments using the same batch of the reagent over several weeks or months.
Causality Analysis and Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Inadequate Storage Container
Many standard laboratory containers are not hermetically sealed and can allow for slow moisture ingress over time. Plastic containers, especially those made of polyethylene, can have a higher moisture vapor transmission rate compared to glass.[6][7]
Primary Container: Use amber glass bottles with PTFE-lined caps. For highly sensitive compounds, consider ampulization under an inert atmosphere. Secondary Containment: Place the primary container inside a heat-sealed, moisture-barrier bag that may also contain a desiccant pouch.[8][9]
Improper Storage Environment
Storing hygroscopic compounds in a standard freezer or refrigerator can expose them to a humid environment, as these appliances cycle and can have condensation.[4]
Store the compound in a desiccator cabinet or a glove box with a controlled low-humidity atmosphere.[10][11] If low-temperature storage is required, ensure the container is well-sealed and allowed to equilibrate to room temperature before opening to prevent condensation.[4]
Repeated Container Opening
Each time the container is opened, the headspace is replenished with ambient air, introducing a fresh supply of moisture that can be absorbed by the compound.[8]
If the material is needed frequently, aliquot the bulk quantity into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).[1][4] This minimizes the exposure of the bulk stock to ambient conditions.
Desiccant Saturation
Desiccants have a finite capacity for moisture absorption.[12] Once saturated, they are no longer effective and can even release moisture back into the container if the temperature increases.
Use indicating silica gel, which changes color when saturated, providing a visual cue for replacement. For critical applications, use high-capacity desiccants like molecular sieves.[13][14] Regularly regenerate or replace desiccants.
Experimental Protocols
Protocol 1: Best Practices for Aliquoting and Storing Fluorinated Phenyl Esters
This protocol is designed to minimize exposure to atmospheric moisture during the subdivision of a bulk reagent into smaller, experiment-sized portions.
Materials:
Bulk container of fluorinated phenyl ester
Appropriately sized amber glass vials with PTFE-lined screw caps
Glove box or glove bag with a dry, inert atmosphere (e.g., <10% relative humidity, nitrogen or argon)
Prepare the Environment: Purge the glove box or glove bag with the inert gas to achieve the desired low-humidity environment.
Equilibrate Materials: Place the sealed bulk container, vials, caps, and all necessary tools inside the glove box and allow them to equilibrate in the dry atmosphere for at least 30 minutes.
Aliquoting: Inside the glove box, carefully open the bulk container. Weigh the desired amount of the fluorinated phenyl ester and transfer it to a vial.
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
Secondary Packaging: Place the sealed vial(s) into a moisture-barrier bag along with a desiccant pouch.[7]
Final Sealing: Use a vacuum sealer to remove the air from the bag and create a heat seal.
Storage: Store the packaged aliquots in a desiccator at the recommended temperature.
Caption: Workflow for aliquoting moisture-sensitive compounds.
Protocol 2: Accelerated Stability Study for Assessing Storage Conditions
This protocol allows for a rapid assessment of a compound's stability under various temperature and humidity conditions to predict its long-term shelf life.[15][16][17]
Materials:
Fluorinated phenyl ester sample
Multiple vials for sample aliquots
Temperature and humidity-controlled stability chambers
Analytical instrumentation (e.g., HPLC or LC/MS)
Procedure:
Sample Preparation: Prepare multiple, identical aliquots of the fluorinated phenyl ester in vials that are representative of the intended long-term storage container.
Initial Analysis (T=0): Analyze several aliquots to establish the initial purity and identify any existing degradation products. This is your baseline.
Stress Conditions: Place the remaining samples in stability chambers set to various elevated temperature and relative humidity (RH) conditions. A common set of conditions for accelerated testing is 40°C / 75% RH.[15][18] Other conditions (e.g., 50°C/75% RH, 60°C/50% RH) can also be used.
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 6 weeks), remove a vial from each condition and allow it to equilibrate to room temperature before opening.
Quantify Degradation: Analyze the sample using a validated stability-indicating method (e.g., HPLC) to quantify the amount of the parent ester remaining and the amount of the primary degradation product (carboxylic acid) formed.
Data Analysis: Plot the percentage of the remaining parent compound versus time for each condition. The rate of degradation at each stress condition can be used in conjunction with models like the Arrhenius equation to predict the shelf life under recommended storage conditions (e.g., 25°C / 40% RH).[17]
Data Summary Table for Accelerated Stability:
Condition (Temp/RH)
Time Point
% Parent Ester Remaining
% Carboxylic Acid Formed
40°C / 75% RH
0 weeks
99.8%
0.2%
1 week
98.5%
1.5%
2 weeks
97.1%
2.9%
4 weeks
94.3%
5.7%
6 weeks
91.8%
8.2%
25°C / 40% RH (Control)
6 weeks
99.7%
0.3%
This structured approach to storage, handling, and stability testing will ensure the long-term integrity of your fluorinated phenyl esters, leading to more reliable and reproducible scientific outcomes.
References
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific. [Link]
Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Chemtrade. [Link]
What Is Desiccant and the Many Uses for It - Super Dry Systems. (n.d.). Super Dry Systems. [Link]
Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Baoxu Chemical. [Link]
Desiccants for Industrial Chemical shipping & storage containers. (n.d.). Sorbipak. [Link]
Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Molecules. [Link]
Exploring Various Desiccant Uses in Different Industries - Jalon. (2025, March 20). Jalon. [Link]
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (2016, March 10). Terra Universal. [Link]
Unusual Catalyst Concentration Effects in the Hydrolysis of Phenyl Phosphate Esters and of DNA: A Systematic Investigation of the Lanthanide Series. Inorganic Chemistry. [Link]
Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. [Link]
Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. (n.d.). PMC. [Link]
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. (n.d.). PMC. [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]
Different Types of Packaging Materials | Streampeak Group. (2023, February 6). Streampeak Group. [Link]
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. [Link]
What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? (2018, March 16). Adhesives & Sealants Industry. [Link]
Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). (2017, February 1). ResearchGate. [Link]
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]
A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. (n.d.). ResearchGate. [Link]
Mechanistic investigation of the substituent effects on Si–F bond reactivity in phenyl silicon-fluoride acceptors (SiFA). (2025, November 9). ChemRxiv. [Link]
Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (n.d.). ResearchGate. [Link]
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PMC. [Link]
Types of Moisture-Proof Packaging for Sensitive Products. (2025, April 30). Xinfuda. [Link]
Moisture Barrier Packaging: How It Works & Best Materials. (2025, February 27). Codefine. [Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]
How to Store Reagents. (n.d.). University of Rochester. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. [Link]
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. [Link]
An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). European Pharmaceutical Review. [Link]
THE ROLE OF ESTER FLUIDS. (n.d.). Transformers Magazine. [Link]
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing. [Link]
pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (2025, June 4). Environmental Science & Technology. [Link]
Effect of Moisture Content on Temperature Characteristics of Dielectric Breakdown Strength of Biodegradable Ester Oils. (n.d.). IEEE Xplore. [Link]
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters. [Link]
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (n.d.). PubMed. [Link]
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). PubMed. [Link]
A Comparative Analysis of the 1H NMR Spectrum of 2-Fluoro-6-Methylphenyl Acetate
A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of small organic molecules is a cornerstone of innovation....
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of small organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-fluoro-6-methylphenyl acetate, a compound of interest for its potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues—phenyl acetate, 2-fluorophenyl acetate, and 2-methylphenyl acetate—we will illuminate the nuanced effects of substituent positioning on the proton chemical environment.
The Foundational Principles of 1H NMR Spectroscopy in Structural Analysis
At its core, 1H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the proton.[1] Key factors influencing the chemical shift include the electronegativity of nearby atoms, the presence of π-systems, and anisotropic effects.[2][3]
Furthermore, the interaction between the magnetic fields of neighboring, non-equivalent protons leads to a phenomenon known as spin-spin coupling, which results in the splitting of NMR signals into multiplets.[4] The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and their dihedral angles, aiding in the determination of molecular connectivity.
Experimental and Predicted 1H NMR Data
The following table summarizes the experimental 1H NMR data for phenyl acetate and the predicted data for 2-fluoro-6-methylphenyl acetate, 2-fluorophenyl acetate, and 2-methylphenyl acetate. Predicted data was generated using a validated NMR prediction algorithm to facilitate a comparative analysis in the absence of readily available experimental spectra for all analogues.
Compound Name
Proton
Predicted/Experimental Chemical Shift (ppm)
Predicted Multiplicity
Predicted/Experimental Coupling Constants (Hz)
2-Fluoro-6-methylphenyl acetate
CH3 (acetyl)
2.35
s
-
CH3 (ring)
2.20
s
-
H3
7.15
t
8.0
H4
7.00
t
8.0
H5
7.25
d
8.0
Phenyl Acetate
CH3
2.29
s
-
H2/H6
7.07-7.09
m
-
H3/H5
7.36-7.39
m
-
H4
7.21-7.25
m
-
2-Fluorophenyl Acetate
CH3
2.34
s
-
H3
7.20
t
8.0
H4
7.30
m
-
H5
7.15
t
8.0
H6
7.10
t
8.0
2-Methylphenyl Acetate
CH3 (acetyl)
2.31
s
-
CH3 (ring)
2.18
s
-
H3
7.22
t
7.5
H4
7.18
t
7.5
H5
7.25
d
7.5
H6
7.05
d
7.5
In-Depth Spectral Analysis and Comparison
2-Fluoro-6-methylphenyl Acetate: A Detailed Look
The predicted 1H NMR spectrum of 2-fluoro-6-methylphenyl acetate is expected to exhibit distinct signals corresponding to the acetate methyl protons, the ring-attached methyl protons, and the three aromatic protons.
Acetate Methyl Protons (δ ≈ 2.35 ppm): This singlet, integrating to three protons, is anticipated in a region typical for acetate methyl groups. Its downfield shift compared to alkanes is due to the deshielding effect of the adjacent carbonyl group.[1]
Ring Methyl Protons (δ ≈ 2.20 ppm): Also appearing as a singlet and integrating to three protons, this signal is characteristic of a methyl group attached to an aromatic ring.
Aromatic Protons (δ ≈ 7.00-7.25 ppm): The three protons on the phenyl ring (H3, H4, and H5) will present a more complex pattern. Due to the ortho-fluoro and ortho-methyl substituents, the electronic environment of each aromatic proton is unique. We predict a triplet for H4, a triplet for H3, and a doublet for H5, with coupling constants around 8.0 Hz. The fluorine atom, being highly electronegative, will exert a significant deshielding effect on the neighboring protons.
A side-by-side comparison with our selected analogues provides critical insights into how the fluoro and methyl substituents modulate the proton chemical shifts.
Phenyl Acetate (The Unsubstituted Benchmark): The experimental spectrum of phenyl acetate shows a singlet for the acetate methyl protons at approximately 2.29 ppm. The aromatic protons appear as a complex multiplet between 7.07 and 7.39 ppm, arising from the overlapping signals of the ortho, meta, and para protons.[5]
2-Fluorophenyl Acetate (The Effect of Fluorine): In the predicted spectrum of 2-fluorophenyl acetate, the acetate methyl protons are slightly downfield at around 2.34 ppm compared to phenyl acetate. This is likely due to the electron-withdrawing inductive effect of the fluorine atom. The aromatic region is expected to be more resolved than in phenyl acetate, with distinct signals for the four aromatic protons, all influenced by the strong electronegativity and potential through-space coupling of the fluorine atom.
2-Methylphenyl Acetate (The Effect of the Methyl Group): For 2-methylphenyl acetate, we anticipate two singlets for the two distinct methyl groups: one for the acetate (around 2.31 ppm) and one for the ring methyl (around 2.18 ppm). The methyl group is weakly electron-donating, which can lead to a slight upfield shift of the aromatic protons compared to phenyl acetate. The aromatic signals are also expected to be more dispersed due to the breaking of symmetry.
The analysis of 2-fluoro-6-methylphenyl acetate, when contextualized by these comparisons, highlights the additive nature of substituent effects on the 1H NMR spectrum. The electron-withdrawing fluorine and the weakly electron-donating methyl group, along with their steric influences, create a unique electronic landscape on the phenyl ring, leading to the predicted chemical shifts and coupling patterns.
Best Practices for Acquiring High-Quality 1H NMR Spectra
To ensure the reliability and accuracy of 1H NMR data for structural elucidation, adherence to rigorous experimental protocols is paramount.
Experimental Protocol: Sample Preparation and Data Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of a liquid sample into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[6]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point.
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
Acquire the 1H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Diagram 1: General Workflow for 1H NMR Spectrum Acquisition and Analysis
Conclusion
The detailed analysis of the 1H NMR spectrum of 2-fluoro-6-methylphenyl acetate, especially when compared with its structural analogues, provides a clear and instructive example of how subtle changes in molecular structure are reflected in their NMR spectra. For researchers and professionals in drug development, a thorough understanding of these substituent effects is not merely an academic exercise but a practical necessity for confirming molecular identity, assessing purity, and ultimately, driving the discovery of new chemical entities. The principles and methodologies outlined in this guide serve as a robust framework for the application of 1H NMR spectroscopy in the rigorous pursuit of scientific advancement.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 31229, Phenyl acetate. [Link]
Spectral Database for Organic Compounds (SDBS). [Link]
re3data.org. Spectral Database for Organic Compounds. [Link]
Bioregistry. Spectral Database for Organic Compounds. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-fluoro-6-methylphenyl acetate
In the precise world of synthetic chemistry and drug development, the unequivocal structural verification of molecules is a non-negotiable checkpoint. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: February 2026
In the precise world of synthetic chemistry and drug development, the unequivocal structural verification of molecules is a non-negotiable checkpoint. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution map of a molecule's carbon skeleton. This guide offers an in-depth comparative analysis of the 13C NMR chemical shifts for 2-fluoro-6-methylphenyl acetate, a compound whose spectral features are a direct consequence of the subtle electronic interplay between its substituents. By contrasting its spectrum with those of key structural analogs, we can deconstruct the individual contributions of the fluoro, methyl, and acetate groups, providing a robust framework for spectral interpretation and structural confirmation.
The Foundational Principles: Substituent Effects in Aromatic 13C NMR
The chemical shift of a carbon atom in a phenyl ring is exquisitely sensitive to its electronic environment. This environment is dictated by the attached functional groups, which can either shield (increase electron density, shifting the signal upfield to a lower ppm value) or deshield (decrease electron density, shifting the signal downfield to a higher ppm value) the nearby carbon nuclei.
Electronegativity and Inductive Effects : Highly electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect, significantly deshielding the directly attached carbon (the ipso-carbon).
Resonance Effects : Substituents with lone pairs (like the oxygen in the acetate group) or pi systems can donate or withdraw electron density via resonance, affecting the ortho and para positions most profoundly.
Steric Effects : Bulky groups in close proximity can cause steric compression, which often leads to a deshielding effect on the involved carbons.
Understanding these fundamental principles is the key to predicting and interpreting the complex spectra of polysubstituted aromatic systems.
Analysis of 2-fluoro-6-methylphenyl acetate: A Case Study
The 13C NMR spectrum of 2-fluoro-6-methylphenyl acetate is a distinct composite of the effects of its three substituents. While a publicly available, experimentally verified spectrum for this specific molecule is not readily found in the literature, we can predict its chemical shifts with high confidence based on established substituent chemical shift (SCS) additivity rules and data from analogous compounds.[1]
Predicted 13C NMR Chemical Shifts for 2-fluoro-6-methylphenyl acetate (in CDCl3)
Carbon Atom
Predicted Chemical Shift (ppm)
Key Influences
C=O
~168.7
Acetate carbonyl, typical range
C1 (C-OAc)
~147.5 (d)
Deshielded by acetate oxygen; coupling to F
C2 (C-F)
~158.0 (d, ¹JCF ≈ 245 Hz)
Strongly deshielded by F; large one-bond coupling
C3
~118.5 (d, ²JCF ≈ 19 Hz)
Shielded by ortho OAc; deshielded by para CH3; coupling to F
C4
~131.0
Deshielded by ortho CH3
C5
~126.5 (d)
Shielded by para OAc; coupling to F
C6 (C-CH3)
~129.8 (d)
Deshielded by ipso-CH3; coupling to F
Aryl-CH3
~16.2
Typical range for an aryl methyl group
Aceto-CH3
~20.7
Typical range for an acetate methyl group
(d) = doublet due to C-F coupling. J-values are approximate.
The most striking feature is the large one-bond coupling constant (¹JCF) for C2, a definitive indicator of a fluorine-bound aromatic carbon.[2] The smaller, through-bond couplings to other carbons in the ring provide crucial information for assigning the remaining signals.
To validate our predictions and gain a deeper understanding, we will compare the spectrum of our target molecule with those of its constituent parts: phenyl acetate, 2-methylphenyl acetate, and 2-fluorophenyl acetate.
All shifts are in ppm relative to TMS. Data for analogs are compiled from literature sources and spectral databases.
This comparison clearly illustrates the additive nature of substituent effects.[1] The introduction of the methyl group in 2-methylphenyl acetate deshields the ipso-carbon (C2) and the para-carbon (C4) while slightly shielding the ortho (C6) and meta (C3, C5) positions relative to phenyl acetate. Conversely, the highly electronegative fluorine in 2-fluorophenyl acetate dramatically deshields C2 and introduces characteristic C-F coupling patterns. In our target molecule, 2-fluoro-6-methylphenyl acetate, these effects are combined, leading to a unique and predictable spectral fingerprint.
A Self-Validating Protocol for 13C NMR Data Acquisition
To ensure the generation of high-quality, trustworthy data, the following standardized protocol should be employed. This protocol incorporates best practices for sample preparation, instrument setup, and data processing.[3][4][5]
Experimental Protocol
Sample Preparation :
Accurately weigh 15-30 mg of the solid analyte.
Transfer the analyte to a clean, dry 5 mm NMR tube.
Add approximately 0.7 mL of deuterated chloroform (CDCl3), ensuring the solvent contains a reference standard such as tetramethylsilane (TMS).
Cap the tube and gently agitate or use a vortex mixer until the sample is completely dissolved.
Spectrometer Setup & Calibration :
Insert the sample into the spectrometer's magnet.
Lock the field frequency using the deuterium signal from the CDCl3 solvent.
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
Data Acquisition (Quantitative 1D 13C Spectrum) :
Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).[3]
Set the spectral width to encompass the expected chemical shift range (e.g., -10 to 220 ppm).
Set the transmitter offset to the center of the spectrum (approx. 105 ppm).
The number of scans (NS) should be set to a multiple of 8 (e.g., 128, 256, or higher) to achieve an adequate signal-to-noise ratio.
Set the relaxation delay (D1) to at least 2 seconds to allow for sufficient T1 relaxation for most carbon nuclei.
The acquisition time (AQ) is typically set around 1.0-1.5 seconds.
Data Processing & Analysis :
Apply an exponential multiplication window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.
Carefully phase the spectrum manually to ensure all peaks have a pure, positive absorption lineshape.
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.[6]
Identify and list the chemical shifts of all observed peaks.
Logical Workflow for Spectral Acquisition and Analysis
The following diagram outlines the logical progression from sample to final data analysis, forming a self-validating system where each step builds upon the successful completion of the previous one.
Caption: Standard workflow for 13C NMR spectroscopy.
This structured approach ensures reproducibility and accuracy, which are the cornerstones of trustworthy scientific data. By following this guide, researchers can confidently acquire and interpret the 13C NMR spectrum of 2-fluoro-6-methylphenyl acetate and related compounds, leveraging comparative analysis to achieve unambiguous structural elucidation.
References
Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates.
PubChem . 2-Fluoro-6-methylphenyl acetate. National Center for Biotechnology Information. [Link]
Hansen, P. E., & Spirtounias, A. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. This article provides insights into C-F coupling constants. [Link]
University of Wisconsin-Madison, Department of Chemistry . NMR Spectroscopy :: 13C NMR Chemical Shifts. A comprehensive database of chemical shifts for various organic functional groups. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Provides reference chemical shifts for common impurities and solvents. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. An updated compilation of NMR data for industrially relevant solvents. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. A standard textbook offering detailed explanations of NMR theory and experimental techniques. [Link]
University of Rochester, Department of Chemistry . Optimized Default 13C Parameters. Provides practical advice on setting up 13C NMR experiments for efficiency and quality. [Link]
CEITEC . 13C NMR (carbon nuclear magnetic resonance). An overview of the 13C NMR technique and its applications. [Link]
Publish Comparison Guide: FT-IR Absorption Bands for Ester Carbonyl in Fluorinated Phenyl Acetates
Executive Summary This guide provides a technical analysis of the carbonyl ( ) stretching frequencies in fluorinated phenyl acetates compared to non-fluorinated analogs. Experimental data confirms that fluorine substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the carbonyl (
) stretching frequencies in fluorinated phenyl acetates compared to non-fluorinated analogs. Experimental data confirms that fluorine substitution on the phenolic ring induces a hypsochromic shift (to higher wavenumbers) in the carbonyl band. This shift is driven by the strong inductive effect () of fluorine, which overrides its resonance effect (), increasing the double-bond character of the carbonyl group. For drug development professionals, this spectral signature is a critical quality attribute (CQA) for verifying the identity and purity of activated esters used in peptide coupling and bioconjugation.
Mechanistic Insight: The Electronic Tug-of-War
To interpret the FT-IR spectra of fluorinated phenyl acetates, one must understand the electronic competition governing the carbonyl bond order. The position of the carbonyl band depends on the electron density available for delocalization.
The Inductive vs. Resonance Conflict
In a standard phenyl acetate, the lone pair on the phenoxy oxygen participates in resonance with the carbonyl group, slightly lowering the
bond order (and frequency) compared to an aliphatic ester.
When fluorine atoms are introduced to the phenyl ring:
Inductive Effect (
): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework away from the phenoxy oxygen. This makes the oxygen less able to donate its lone pair into the carbonyl system.
Result: The resonance contribution (
) is diminished.[1] The carbonyl group retains more of its double-bond character, causing the stretching vibration to stiffen and shift to a higher frequency (wavenumber).[2]
Visualization of Electronic Effects
The following diagram illustrates the impact of fluorination on the carbonyl bond character.
Comparative Analysis: Spectral Data
The following table synthesizes experimental ranges and specific peak assignments. Note the progressive shift to higher wavenumbers as the electron-withdrawing power of the phenol moiety increases.
Massive effect from 5 F atoms; "Active Ester" character.
Reference: Alkyl Acetate
CH_3COOC_2H_5
1740 – 1750
-15 cm⁻¹
Reference point for non-phenolic esters.
Key Observation:
Pentafluorophenyl (PFP) esters exhibit a carbonyl band approaching that of acid chlorides (~1800 cm⁻¹). This high frequency correlates directly with their high reactivity toward amines, making FT-IR a rapid tool for assessing the "activation" status of the ester.
Experimental Protocol: High-Fidelity Acquisition
To reproduce these values accurately, strict control over sample preparation is required to avoid hydrolysis (which produces acetic acid,
cm⁻¹) or solvation effects.
Workflow Diagram
Detailed Methodology
Instrument Setup:
Detector: DTGS or MCT (cooled).
Resolution: 4 cm⁻¹ (sufficient for liquid/solution phases).
Scans: Minimum 16 to ensure high signal-to-noise ratio.
Sample Preparation:
Neat Liquids: Place 1 drop directly on a Diamond or ZnSe ATR crystal. Critical: Scan immediately. Fluorinated esters are moisture-sensitive and can hydrolyze on the crystal if left exposed to humid air, leading to the appearance of a carboxylic acid peak (~1710 cm⁻¹) and broadening of the ester band.
Solids (e.g., PFP acetate): Prepare a 10 mg/mL solution in anhydrous
or . Avoid KBr pellets if the ester is highly reactive, as the high pressure and moisture in hygroscopic KBr can induce hydrolysis.
Data Processing:
Apply a baseline correction.
Identify the most intense band in the 1700–1850 cm⁻¹ region.
Validation: Check for the absence of a broad -OH stretch (3200–3500 cm⁻¹).[3] Presence indicates hydrolysis (formation of phenol/acetic acid).
Data Interpretation & Troubleshooting
When analyzing the spectra, use the following logic to confirm identity and purity.
Spectral Fingerprint Checklist
Primary Band: Sharp, strong peak at 1770–1800 cm⁻¹ .
Secondary Band (C-O Stretch): Look for the "acyl-oxygen" stretch in the 1150–1250 cm⁻¹ region. In fluorinated esters, this often splits or shifts due to coupling with C-F vibrations.
Aromatic Overtones: Weak bands at 1500–1600 cm⁻¹ (C=C ring stretch).[2] In highly fluorinated rings (like pentafluorophenyl), these may shift or diminish in intensity due to symmetry changes.
Common Artifacts
Artifact
Spectral Feature
Cause
Corrective Action
Hydrolysis
Shoulder at ~1710 cm⁻¹; Broad OH at 3300 cm⁻¹
Moisture contamination
Dry solvent; use fresh sample; purge ATR with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
.
Solvent Interference
Masking of 1700-1800 cm⁻¹ region
Using Acetone or EtOAc as solvent
Use , , or Hexane (non-absorbing in carbonyl region).
Peak Broadening
Loss of fine structure
Hydrogen bonding (if wet) or low resolution
Ensure sample is dry; increase resolution to 2 cm⁻¹.
References
Freedman, H. H. (1960). Electronic Interactions in Phenyl Acetates and Acetanilides. Journal of the American Chemical Society. (Validates inductive vs resonance mechanisms in phenyl acetates).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
NIST Chemistry WebBook. Infrared Spectrum of Phenyl Acetate. (Source for control data).
Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. (Provides Hammett correlation data for ester carbonyls).
Specac Application Notes. Interpreting Infrared Spectra: Esters and Carbonyls. (Practical guide for peak identification).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Analyte: 2-Fluoro-6-methylphenyl acetate (
, MW: 168.17 Da)
Primary Application: Metabolic intermediate analysis, drug synthesis quality control.
Key Finding: The fragmentation of 2-fluoro-6-methylphenyl acetate is dominated by a specific ortho-effect driven by the 2,6-disubstitution pattern. Unlike its meta- or para- isomers, this compound exhibits a rapid, high-efficiency loss of ketene () to yield a stable phenol radical cation (m/z 126). This guide provides the comparative mass spectral data and mechanistic pathways required to distinguish this regioisomer from isobaric impurities.
Introduction & Chemical Context
In drug development and metabolic profiling, distinguishing between positional isomers of substituted phenyl acetates is critical. 2-Fluoro-6-methylphenyl acetate presents a unique analytical challenge due to the steric and electronic influence of the fluorine and methyl groups flanking the ester moiety.
While standard phenyl acetates fragment predictably, the 2,6-disubstitution creates a "steric pocket" that alters the kinetics of the McLafferty-like rearrangement, serving as a diagnostic fingerprint.
Chemical Identity
IUPAC Name: (2-fluoro-6-methylphenyl) acetate
Molecular Formula:
Monoisotopic Mass: 168.0587 Da
Key Structural Feature: The acetoxy group is sterically crowded by an electron-withdrawing fluorine atom and an electron-donating methyl group.
Comparative Analysis: Isomer Differentiation
The following table compares the fragmentation behavior of the target analyte against its unsubstituted parent and a non-ortho isomer. This comparison highlights the "Ortho Effect" essential for identification.
Target (2,6-isomer): The proximity of the ortho-substituents destabilizes the molecular ion (
), driving the rapid elimination of neutral ketene. This makes the phenol fragment (m/z 126) significantly more abundant than the parent ion.
Isomer (4,3-isomer): Lacking the ortho-interaction, the molecular ion is more stable, and the simple cleavage of the acetyl group (generating m/z 43) competes more effectively with the rearrangement.
Mechanistic Fragmentation Pathway
The fragmentation is governed by the elimination of ketene via a four-membered transition state. The presence of the ortho-fluorine atom tightens this transition state, accelerating the reaction.
Caption: Figure 1. The primary fragmentation pathway involves the rapid loss of ketene (42 Da) facilitated by the ortho-substituents, yielding the diagnostic m/z 126 ion.
Experimental Protocol: GC-MS Acquisition
To replicate these results and ensure separation from isomers, follow this self-validating protocol.
Equipment & Conditions
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID x 0.25µm film). High-polarity columns (e.g., DB-Wax) are recommended if isomer separation on non-polar phases is insufficient.
Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent transesterification artifacts.
Inlet Parameters:
Mode: Split (20:1).
Temperature: 250°C.
Why: High split ratio prevents detector saturation, ensuring accurate ion abundance ratios for the base peak.
Oven Program (Isomer Resolution):
Initial: 60°C (Hold 1 min).
Ramp 1: 10°C/min to 140°C (Critical zone for phenyl acetates).
Ramp 2: 25°C/min to 300°C (Hold 3 min).
MS Acquisition:
Scan Range: m/z 35 – 350.
Solvent Delay: 3.0 min.
Threshold: 100 counts.
Quality Control (Self-Validation)
System Suitability: Inject a Phenyl Acetate standard. The ratio of m/z 94 to m/z 136 should be consistent with NIST library values (approx 100:25).
Carryover Check: Run a blank DCM injection immediately after the high-concentration standard.
Detailed Mass Spectral Data (Predicted)
Based on the ortho-effect principles and standard phenyl acetate behavior [1, 2].
m/z
Ion Identity
Relative Abundance (%)
Notes
168
(Molecular Ion)
15 - 25%
Distinct but weak due to rapid fragmentation.
127
8 - 10%
Protonated phenol (via H-rearrangement).
126
100% (Base)
Diagnostic: Loss of Ketene ().
125
10 - 15%
Loss of Acetyl radical / H-loss from phenol.
98
30 - 40%
Loss of CO from the phenol ion (Ring contraction).
43
40 - 60%
Acetyl cation (Common to all acetates).
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenyl Acetate and Derivatives. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][3][4]
Williams, D. H. (1969). Ortho-Effects on ordering factors in mass spectral rearrangements. Loss of ketene from halogenated phenyl acetates.[5] Journal of the Chemical Society B. [Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[6] University Science Books. (Standard text regarding ortho-effects and rearrangement mechanisms).
Comparative Reactivity Guide: 2-Fluoro-6-methylphenyl Acetate vs. 2,6-Dimethylphenyl Acetate
[1][2][3] Executive Summary This technical guide compares the reactivity profiles of 2-fluoro-6-methylphenyl acetate (F-MPA) and 2,6-dimethylphenyl acetate (DMPA) .[1][2] While these compounds share a core phenyl acetate...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This technical guide compares the reactivity profiles of 2-fluoro-6-methylphenyl acetate (F-MPA) and 2,6-dimethylphenyl acetate (DMPA) .[1][2] While these compounds share a core phenyl acetate scaffold, the substitution of a methyl group with a fluorine atom at the ortho position fundamentally alters their hydrolytic stability and synthetic utility.
The Core Distinction:
2,6-Dimethylphenyl Acetate (DMPA): Exhibits high hydrolytic stability due to steric inhibition .[1][3][2] The two ortho-methyl groups create a "protective pocket" that blocks nucleophilic attack at the carbonyl carbon.
2-Fluoro-6-methylphenyl Acetate (F-MPA): Exhibits high reactivity.[1][3][2] The fluorine atom is sterically small (Van der Waals radius similar to H) but highly electronegative. This withdraws electron density from the carbonyl, activating it for nucleophilic attack, while the leaving group capacity is enhanced by the lower pKa of the corresponding phenol.
Physicochemical Drivers of Reactivity
To understand the performance difference, we must decouple the steric and electronic contributions of the ortho-substituents.
Steric Hindrance (The "Gatekeeper" Effect)
Reactivity in esters is governed by the accessibility of the carbonyl carbon (
).
DMPA (Me/Me): The methyl group has a Van der Waals radius of ~2.0 Å. Two methyl groups flanking the ester bond force the carbonyl group out of planarity with the aromatic ring (inhibiting resonance) and physically block the approach of nucleophiles (like
or enzymes).
F-MPA (F/Me): The fluorine atom has a radius of ~1.47 Å (closer to Hydrogen's 1.20 Å).[2] This significantly reduces the steric barrier, allowing nucleophiles to approach the carbonyl trajectory (Burgi-Dunitz angle) more easily.
Electronic Activation (Inductive Effects)
DMPA: Methyl groups are weak electron donors (+I effect).[1][2] This increases the electron density on the carbonyl carbon (making it less electrophilic) and destabilizes the resulting phenoxide leaving group (higher pKa), further slowing hydrolysis.
F-MPA: Fluorine is the most electronegative element.[1][2] Through the inductive effect (-I), it pulls electron density away from the carbonyl carbon, making it "hotter" (more electrophilic). Furthermore, it stabilizes the negative charge on the leaving group (2-fluoro-6-methylphenolate) upon ester cleavage.[1][2]
Comparative Performance Data
The following data summarizes the theoretical and observed reactivity trends based on physical organic chemistry principles (Taft equation and Hammett parameters).
DMPA for stability; F-MPA for reactivity.[1][3][2]
Note on pKa: The pKa of the parent phenol is a critical predictor of ester hydrolysis rates. The inductive withdrawal of Fluorine lowers the pKa of 2-fluoro-6-methylphenol significantly compared to the electron-rich 2,6-dimethylphenol, making the former a superior leaving group [1].
Mechanistic Visualization
The following diagram illustrates the kinetic competition between steric blockage and electronic activation during hydrolysis.
Caption: Comparative reaction pathway showing the high energy barrier for DMPA hydrolysis due to steric clash versus the lowered barrier for F-MPA due to electronic activation.
To empirically verify the reactivity difference, use this standard UV-Vis kinetic assay. This protocol measures the rate of phenol release (appearance of phenolate absorbance).
Materials:
Buffer: Phosphate buffer (100 mM, pH 8.0) or Carbonate buffer (pH 10.0) for faster kinetics.[1][2]
Solvent: Acetonitrile (ACN) for stock solutions.[1][2]
Prodrug Design: Used when a drug moiety needs to survive first-pass metabolism or remain stable in plasma for extended periods.[1][3][2] The steric bulk mimics the stability of amide bonds while retaining ester chemistry [2].
Anesthetics: The 2,6-dimethyl substitution pattern is found in Lidocaine and Xylocaine derivatives, where resistance to hydrolytic cleavage by amidases/esterases is crucial for duration of action.[3][2]
2-Fluoro-6-methylphenyl Acetate (F-MPA)[1][2][3]
Bioisosteres: Used to probe the "Ortho Effect."[2] If a 2,6-dimethyl analog is too stable (inactive), replacing one methyl with fluorine restores metabolic lability while maintaining some lipophilicity and blocking the ortho position from metabolic hydroxylation [3].[3][2]
C-H Activation: Electron-deficient esters like F-MPA are often better substrates for transition-metal catalyzed C-H functionalization compared to their electron-rich counterparts [4].[1][3][2]
References
Physicochemical Properties of Phenols. National Institute of Standards and Technology (NIST) WebBook.[1][2] Available at: [Link]
Steric Hindrance in Drug Design. Master Organic Chemistry. Available at: [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019. Available at: [Link]
Effect of Fluorine Substitution on Ester Hydrolysis. ResearchGate. Available at: [Link]
GC-MS identification of impurities in 2-fluoro-6-methylphenyl acetate synthesis
An In-Depth Comparative Guide to the GC-MS Identification of Impurities in 2-Fluoro-6-Methylphenyl Acetate Synthesis Authored by a Senior Application Scientist This guide provides a comprehensive comparison of Gas Chroma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the GC-MS Identification of Impurities in 2-Fluoro-6-Methylphenyl Acetate Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification and quantification of impurities in the synthesis of 2-fluoro-6-methylphenyl acetate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and is grounded in authoritative regulatory standards to ensure scientific integrity.
The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In pharmaceutical development, the identification and control of impurities are not merely procedural hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2) and Q3B(R2), that mandate the reporting, identification, and qualification of impurities.[1] An impurity is any component of a drug substance that is not the defined chemical entity.[3] Understanding the impurity profile is essential for optimizing synthetic routes to minimize or eliminate unwanted by-products and for assessing the toxicological implications of the final active pharmaceutical ingredient (API).[2][3]
2-Fluoro-6-methylphenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can carry over to the final API, potentially altering its efficacy, stability, or safety profile. This guide focuses on the robust application of GC-MS for this purpose and objectively compares it against viable alternatives.
Synthesis Pathway and Anticipated Impurities
The most common route for synthesizing 2-fluoro-6-methylphenyl acetate is the acetylation of 2-fluoro-6-methylphenol using an acetylating agent like acetic anhydride, often in the presence of an acid or base catalyst.[4][5][6]
Reaction Scheme:
Starting Material: 2-Fluoro-6-methylphenol
Reagent: Acetic Anhydride ((CH₃CO)₂O)
Product: 2-Fluoro-6-methylphenyl acetate
Based on this pathway, several types of organic impurities can be anticipated:[1][3]
By-products: Impurities arising from side reactions, such as the formation of di-acetylated products or other esters if different acylating agents are present as contaminants.
Intermediates: Incomplete reaction products.
Reagents: Residual acetic anhydride or catalysts.
Degradation Products: Compounds formed by the breakdown of the product under specific storage or reaction conditions.
GC-MS as the Primary Analytical Tool: Principles and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for identifying and quantifying volatile and semi-volatile impurities in pharmaceuticals.[1][7][8] Its suitability for analyzing 2-fluoro-6-methylphenyl acetate synthesis stems from the inherent properties of the analyte and its likely impurities.
Gas Chromatography (GC): This component separates the chemical mixture into individual compounds. The sample is vaporized and transported by a carrier gas (e.g., Helium) through a capillary column.[7] Separation is achieved based on the compounds' differing volatilities and affinities for the column's stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase will travel more slowly, resulting in distinct retention times.
Mass Spectrometry (MS): Following separation by GC, the individual components enter the mass spectrometer. Here, they are ionized, typically by a high-energy electron beam (Electron Ionization - EI), causing them to fragment into characteristic patterns.[7] The mass analyzer separates these charged fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical "fingerprint."[7]
Why GC-MS is the Preferred Method:
The choice of GC-MS is logical because 2-fluoro-6-methylphenyl acetate and its likely precursors and by-products are thermally stable and sufficiently volatile to be analyzed by this method.[9] Furthermore, the extensive and standardized nature of EI-MS libraries (like NIST) allows for high-confidence identification of unknown impurities by comparing their experimental mass spectra to known references.[10]
Experimental Workflow for GC-MS Impurity Identification
The following diagram illustrates the logical workflow for identifying impurities in a batch of synthesized 2-fluoro-6-methylphenyl acetate using GC-MS.
Caption: GC-MS analytical workflow from sample preparation to final impurity report.
Detailed GC-MS Protocol for Impurity Profiling
This protocol is designed as a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results, in line with ICH Q2(R2) guidelines on analytical procedure validation.[11][12][13]
Objective: To identify and quantify impurities in a synthesized batch of 2-fluoro-6-methylphenyl acetate.
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
Carrier Gas: Helium (99.999% purity).
2. Instrumentation:
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
Capillary Column: A medium-polarity column like a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is an excellent choice. This stationary phase provides good selectivity for a range of aromatic compounds with varying polarities.
3. Sample Preparation:
Prepare a sample solution by accurately dissolving ~10 mg of the synthesized product in 10 mL of the chosen solvent.
Prepare a reference standard solution at the same concentration.
Vortex both solutions to ensure complete dissolution and homogeneity.
4. GC-MS Parameters:
Injector Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the sample without causing thermal degradation.
Injection Volume: 1 µL.
Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading and ensures sharp chromatographic peaks, which is critical for resolving closely eluting impurities.
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min up to 280 °C.
Final Hold: 280 °C for 5 minutes.
Rationale: This gradient program allows for the separation of highly volatile components (like residual solvents) at the beginning, followed by the elution of the main product and less volatile impurities as the temperature increases.
MS Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to established spectral libraries.
MS Source Temperature: 230 °C.
Mass Scan Range: m/z 40 - 400. Rationale: This range covers the expected molecular ions and fragment ions of the target compound and potential impurities.
5. Data Analysis and Interpretation:
Identify the Main Peak: Compare the retention time and mass spectrum of the largest peak in the sample chromatogram with the reference standard to confirm the identity of 2-fluoro-6-methylphenyl acetate.
Identify Impurity Peaks: For all other significant peaks, compare their mass spectra against a reliable spectral library (e.g., NIST).
Fragmentation Analysis: For unknown impurities not found in the library, analyze the fragmentation pattern. Key expected fragments for phenyl acetates include the loss of the acetoxy group and characteristic aromatic ring fragments.[10][14][15][16]
Quantification: Use the area percent method for a semi-quantitative assessment of purity:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, no single technique is universally superior for all types of impurities.[9] A comprehensive impurity profiling strategy often involves orthogonal methods.[9]
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[1][2] It separates compounds in the liquid phase based on their interaction with a stationary phase. While excellent for quantification and purity assessment, its identification capabilities are limited without a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry.[2][9] It is the method of choice for non-volatile, polar, and high molecular weight impurities that are unsuitable for GC.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules, making it an unparalleled tool for the definitive structural elucidation of unknown impurities.[1][2] However, it has lower sensitivity compared to mass spectrometry techniques and is not ideal for trace-level analysis.
The choice of analytical technique is driven by the specific question being asked and the nature of the impurity.
Caption: Logical workflow for selecting the appropriate analytical technique for impurity identification.
Conclusion
For the analysis of impurities in the synthesis of 2-fluoro-6-methylphenyl acetate, GC-MS stands out as a highly effective and efficient primary analytical tool . Its ability to separate and identify volatile and semi-volatile compounds, which constitute the most probable impurities from this synthetic route, makes it exceptionally well-suited for the task. The vast spectral libraries available for EI-MS provide a high degree of confidence in impurity identification, which is crucial for regulatory compliance and process optimization.
However, a comprehensive impurity profiling strategy must acknowledge the limitations of any single technique. For non-volatile or thermally sensitive impurities, LC-MS is the necessary and powerful counterpart .[9] Furthermore, when an unknown impurity is detected at a significant level and cannot be identified through mass spectral data alone, NMR spectroscopy remains the definitive method for structural elucidation . By leveraging these techniques in a complementary fashion, researchers and drug developers can ensure a thorough understanding of their product's purity, guaranteeing both quality and safety.
References
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
GC/MS Identification of Impurities. Medistri SA. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. [Link]
GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. [Link]
Validation of Analytical Procedures Q2(R2). ICH. [Link]
Impurities Detection in Pharmaceuticals. Drug Development and Delivery. [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. The Pharma Innovation. [Link]
ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Identification of Pharmaceutical Impurities. Taylor & Francis Online. [Link]
Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep. [Link]
High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]
Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. AKJournals. [Link]
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. [Link]
Solved Attached is the GCMS of phenyl acetate from a. Chegg.com. [Link]
QUANTITATIVE ACID-CATALYZED ACETYLATION. Iowa State University Digital Repository. [Link]
APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E... ResearchGate. [Link]
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. [Link]
Derivatization reaction of phenol to phenyl acetate. ResearchGate. [Link]
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. Portico. [Link]
Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Semantic Scholar. [Link]
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-methylphenyl acetate
Guiding Principle: Proactive Waste Management The responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. For a compound like 2-Fluoro-6-methylphenyl acetate,...
Author: BenchChem Technical Support Team. Date: February 2026
Guiding Principle: Proactive Waste Management
The responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. For a compound like 2-Fluoro-6-methylphenyl acetate, which contains a halogen (fluorine), a methodical and compliant disposal process is not merely a procedural task but a critical component of the research lifecycle. This guide provides the operational framework to manage this waste stream safely and effectively, ensuring the protection of personnel and adherence to regulatory standards.
Hazard Characterization and Assessment
Given its structure as a fluorinated aromatic ester, we must infer its potential hazards in the absence of specific toxicological data. It should be handled as a potentially hazardous substance. Analogous compounds, such as Phenyl acetate, are often classified as combustible liquids and are harmful if swallowed.[1]
Based on similar low molecular weight aromatic esters.
Toxicity
Assume harmful if ingested, inhaled, or absorbed through the skin.
Aromatic compounds and esters can exhibit varying levels of toxicity; a conservative approach is necessary.
Flammability
Treat as a combustible liquid.
Many organic esters are combustible. Keep away from ignition sources.[1][3]
Environmental Hazard
Potential for long-term adverse effects in the aquatic environment.
Halogenated organic compounds can be persistent and toxic to aquatic life.[4][5] Do not allow product to enter drains.[1][4]
Reactivity
Incompatible with strong oxidizing agents, strong acids, and strong bases.
Ester functional groups can be hydrolyzed by acids and bases.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate 2-Fluoro-6-methylphenyl acetate waste, ensure a robust safety posture.
Engineering Controls: All handling and waste collection must occur within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
Body Protection: A buttoned laboratory coat is mandatory.
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound is governed by its classification as a halogenated organic liquid. This dictates a specific waste stream to ensure compliant disposal and to prevent dangerous chemical reactions.
Step 1: Waste Segregation - The Critical First Step
The single most important step is the correct segregation of waste. 2-Fluoro-6-methylphenyl acetate is a halogenated organic compound . It must NEVER be mixed with non-halogenated organic waste.
Why? Halogenated waste streams are typically incinerated at higher temperatures and require specialized scrubbing to neutralize acidic gases (e.g., HF) produced during combustion. This makes their disposal significantly more expensive and complex than for non-halogenated solvents, which may be recycled as fuel.[6] Mixing these streams constitutes improper disposal and increases costs for the entire institution.[6]
Caption: Diagram of correct waste segregation for halogenated compounds.
Step 2: Proper Containerization
Select a container that is compatible with the waste and is in good condition.
Material: Use a designated hazardous waste container, typically made of high-density polyethylene (HDPE) or glass. Ensure the material is compatible with the chemical.[7]
Condition: The container must be free of cracks or damage and must have a secure, leak-proof, threaded cap.[8][9]
Closure: Keep the container closed at all times except when actively adding waste.[9][10][11] Do not leave a funnel in the opening.[9]
Capacity: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[7]
Step 3: Meticulous Labeling
Proper labeling is a regulatory requirement and is essential for safe handling by EHS personnel.[11]
Affix a hazardous waste tag to the container before adding the first drop of waste.[10]
The full chemical name : "2-Fluoro-6-methylphenyl acetate". Do not use abbreviations or chemical formulas.[9][10]
Approximate concentrations of all components in the container.
The date when waste was first added (accumulation start date).
The name and contact information of the Principal Investigator or responsible researcher.
The specific hazards (e.g., "Combustible," "Toxic").
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[9][11]
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8][13]
Segregation: Within the SAA, continue to segregate incompatible waste types. Store halogenated organics away from acids, bases, and oxidizers.[14][15]
The overall workflow from generation to disposal is governed by institutional and federal guidelines.
Caption: Step-by-step workflow for compliant chemical waste disposal.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to ensure personnel safety.
Alert Personnel: Announce the spill immediately to others in the lab.
Assess the Situation:
For a minor spill (<100 mL) inside a fume hood that you are trained to handle:
Ensure you are wearing appropriate PPE.
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[16]
Use non-sparking tools to collect the absorbed material.[3]
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
Decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.[16]
For a major spill (>100 mL), or any spill outside of a fume hood:
Evacuate the immediate area.
If there is a fire or medical emergency, call emergency services.
Close the laboratory doors and prevent re-entry.
Contact your institution's EHS department or emergency response team immediately.
Regulatory Framework: The Authority Behind the Protocols
Adherence to these procedures ensures compliance with key federal regulations:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[11][12][17] Classifying and segregating waste correctly is a primary RCRA requirement.
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all laboratory personnel.[15] This includes requirements for hazard communication, employee training on chemical hazards, and the availability of proper PPE.[18][19]
By following this guide, you contribute to a culture of safety, protect the environment, and ensure your work remains compliant with all applicable regulations.
References
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
A Researcher's Guide to the Safe Handling and Disposal of 2-Fluoro-6-methylphenyl acetate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 2-Fluoro-6...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 2-Fluoro-6-methylphenyl acetate, a compound for which detailed toxicological data is not widely available. In such instances, we must adopt a conservative approach, treating the substance as potentially hazardous and grounding our procedures in the established principles of chemical safety and the known properties of its structural analogs.
This document is structured to provide immediate, actionable intelligence for laboratory professionals. We will move from foundational safety requirements to detailed operational and emergency protocols, ensuring every step is clear, justified, and validated by authoritative sources.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), our hazard assessment for 2-Fluoro-6-methylphenyl acetate is inferred from its chemical structure: a halogenated aromatic acetate ester.
Aromatic Core : Aromatic compounds can be readily absorbed through the skin and respiratory tract. Their metabolic pathways can sometimes produce toxic byproducts.
Fluoro-Substitution : The presence of a fluorine atom can significantly alter the compound's reactivity and biological activity. Halogenated organics are treated with caution due to their potential for environmental persistence and varied toxicological profiles.
Acetate Ester : While often associated with lower toxicity, esters can undergo hydrolysis in aqueous environments or under acidic/basic conditions to yield the parent phenol (2-fluoro-6-methylphenol) and acetic acid. Phenolic compounds are known to be skin irritants and systemically toxic.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is non-negotiable and must be based on a high-caution approach. The following table outlines the minimum required PPE for handling this compound.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves (minimum 5 mil thickness)
Provides a barrier against incidental contact with halogenated aromatic compounds. Double-gloving is recommended for transfers of larger quantities.
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or splash goggles.
Protects against accidental splashes of the chemical or solvents. Goggles are required when there is a significant splash risk.
Body Protection
Flame-resistant laboratory coat
Protects skin and personal clothing from contamination.
Respiratory
Not required for normal handling in a certified chemical fume hood.
A fume hood provides primary respiratory protection. For spill cleanup outside of a hood, a respirator may be necessary.
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the recommended handling process.
Caption: Workflow for Safe Handling of 2-Fluoro-6-methylphenyl acetate.
Step-by-Step Handling Protocol:
Preparation :
Ensure a certified chemical fume hood is operational.
Don all required PPE as specified in the table above.
Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.
Weighing and Transfer :
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a fume hood into a tared, sealed container (e.g., a vial with a screw cap) and transport it to the balance.
Use a dedicated, clean spatula for the transfer. Avoid creating dust.
Close the primary container immediately after dispensing the required amount.
Solubilization and Reaction Setup :
Perform all liquid transfers within the fume hood.
Slowly add the desired solvent to the vessel containing the 2-Fluoro-6-methylphenyl acetate.
If the dissolution is exothermic, ensure the vessel is in a cooling bath.
Once dissolved, ensure the solution container is clearly and accurately labeled with the full chemical name, concentration, solvent, and date.
For transfer to a reaction apparatus, use a syringe or cannula to avoid pouring.
Emergency Procedures: Rapid and Correct Response
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
Spill Cleanup :
For small spills (<100 mL) inside a fume hood: Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealable container for hazardous waste.
For larger spills or any spill outside a fume hood: Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without proper training and respiratory protection.
Improper disposal of halogenated compounds can lead to significant environmental harm. A strict disposal protocol is mandatory.
Waste Segregation : All materials contaminated with 2-Fluoro-6-methylphenyl acetate, including unused solid, solutions, and contaminated consumables (gloves, paper towels, absorbent pads), must be disposed of in a designated "Halogenated Organic Waste" container.
Container Management :
Use only approved, properly labeled hazardous waste containers.
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including solvents.
Keep the waste container closed at all times, except when adding waste.
Empty Containers : The original container of 2-Fluoro-6-methylphenyl acetate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of as regular laboratory glass waste.
Institutional Guidelines : Always follow your institution's specific EHS guidelines for hazardous waste disposal, as procedures may vary.
By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with 2-Fluoro-6-methylphenyl acetate, ensuring a safe laboratory environment and the integrity of your research.
References
General Guidance for Handling Hazardous Chemicals , OSHA, [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , The National Academies Press, [Link]
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